molecular formula C15H15NO4S2 B2439128 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)thiophene-2-sulfonamide CAS No. 2034270-17-0

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)thiophene-2-sulfonamide

Cat. No.: B2439128
CAS No.: 2034270-17-0
M. Wt: 337.41
InChI Key: HCLPPTVLCKLBSR-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)thiophene-2-sulfonamide, also known as BHPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BHPT belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Scientific Research Applications

Ocular Hypotensive Agents

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)thiophene-2-sulfonamide derivatives have been investigated for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be useful in the treatment of glaucoma. Among these compounds, certain derivatives have shown significant ocular hypotensive activity, highlighting their potential for clinical evaluation in glaucoma treatment (Graham et al., 1989).

Cytotoxicity and Carbonic Anhydrase Inhibitory Activities

Research into polymethoxylated-pyrazoline benzene sulfonamides, related to this compound, has explored their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. These studies have identified compounds with selective cytotoxicity, offering a lead for further investigations in cancer treatment (Kucukoglu et al., 2016).

Antitumor and Antibacterial Agents

A novel series of compounds including carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates have been synthesized, showing significant in vitro activity against human tumor cell lines and high antibacterial activity. These findings suggest the potential of these compounds in developing new antitumor and antibacterial drugs (Hafez et al., 2017).

Environmental Applications

In environmental science, derivatives of this compound have been studied for their potential in biodesulfurization processes, which are crucial for reducing sulfur content in fossil fuels. Rhodococcus sp. strain WU-K2R, for example, has shown the ability to degrade naphthothiophene and benzothiophene, highlighting the potential application of related compounds in environmental biotechnology (Kirimura et al., 2002).

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-15(17,10-16-22(18,19)14-7-4-8-21-14)13-9-11-5-2-3-6-12(11)20-13/h2-9,16-17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLPPTVLCKLBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CS1)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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